molecular formula C13H17N5OS B1396401 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 1306753-63-8

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B1396401
CAS No.: 1306753-63-8
M. Wt: 291.37 g/mol
InChI Key: XUTQIUHRSJJMGG-VOTSOKGWSA-N
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Description

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.

    Introduction of Substituents: The dimethylamino and ethylthio groups are introduced through nucleophilic substitution reactions, often using dimethylamine and ethylthiol as reagents.

    Final Functionalization: The vinyl group is introduced through a Wittig reaction, and the ethanone group is added via an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvents like ethanol or acetonitrile, and catalysts like palladium).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone: Similar structure but with a methylthio group instead of an ethylthio group.

    1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[7-[(E)-2-(dimethylamino)ethenyl]-2-ethylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-5-20-13-15-12-14-8-10(9(2)19)11(18(12)16-13)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTQIUHRSJJMGG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=C(C=NC2=N1)C(=O)C)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN2C(=C(C=NC2=N1)C(=O)C)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 3
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 4
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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

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